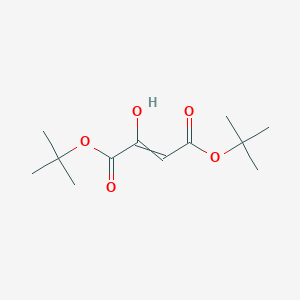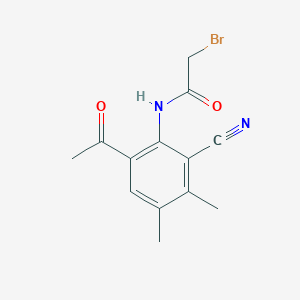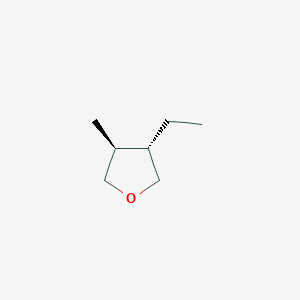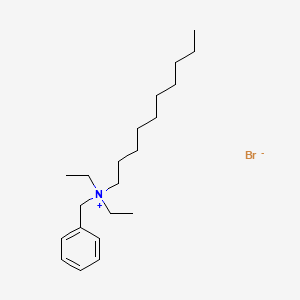
Di-tert-butyl 2-hydroxybut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2-hydroxybut-2-enedioate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a hydroxybutenedioate moiety. It is known for its stability and reactivity, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybut-2-enedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of tert-butyl alcohol and an acid catalyst remains a standard approach in industrial production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield di-tert-butyl 2-oxobut-2-enedioate, while reduction can produce di-tert-butyl 2-hydroxybutanedioate.
Scientific Research Applications
Di-tert-butyl 2-hydroxybut-2-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in enzymatic studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its desirable chemical properties.
Mechanism of Action
The mechanism by which di-tert-butyl 2-hydroxybut-2-enedioate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, releasing the hydroxybutenedioate moiety, which can then interact with other molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Diethyl acetylenedicarboxylate: Utilized in Michael addition reactions and as a cross-linker in polymer chemistry.
Uniqueness
Di-tert-butyl 2-hydroxybut-2-enedioate is unique due to its combination of tert-butyl groups and a hydroxybutenedioate moiety. This structure imparts specific reactivity and stability characteristics, making it distinct from other similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness.
Properties
CAS No. |
87598-05-8 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ditert-butyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C12H20O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h7,13H,1-6H3 |
InChI Key |
GCEVOJBGWYSVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)

![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)
